
2-(Hydroxymethyl)cyclopent-2-en-1-one
Overview
Description
2-(Hydroxymethyl)cyclopent-2-en-1-one (CAS: 68882-71-3) is a cyclopentenone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the C2 position of the cyclopent-2-en-1-one ring. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.128 g/mol . This compound is commercially available with a purity of up to 98% and is utilized in synthetic organic chemistry and materials science due to its reactive α,β-unsaturated ketone moiety and hydroxyl functionality . The hydroxymethyl group enhances polarity, enabling hydrogen bonding, which influences solubility and intermolecular interactions .
Mechanism of Action
Target of Action
It is known to be a versatile electrophile employed in a variety of addition reactions .
Mode of Action
2-(Hydroxymethyl)cyclopent-2-en-1-one is a versatile electrophile that participates in a variety of addition reactions. These include conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations . The compound’s interaction with its targets leads to changes in the molecular structure, facilitating the synthesis of complex organic compounds .
Biochemical Pathways
Its role as an electrophile suggests it may be involved in various biochemical reactions, contributing to the synthesis of complex organic compounds .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of complex organic compounds. It acts as an electrophile, participating in various addition reactions that contribute to the formation of complex molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at temperatures between +2°C and +8°C to maintain its stability . The compound’s reactivity may also be influenced by the solvent system used .
Biological Activity
2-(Hydroxymethyl)cyclopent-2-en-1-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C6H8O2
- IUPAC Name : this compound
- Structure : The compound features a cyclopentene ring with a hydroxymethyl group and a carbonyl function, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for their antimicrobial effects, this compound demonstrated notable inhibition against several bacterial strains.
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Bacillus subtilis | 12 |
This data suggests that the compound could be further investigated for potential applications in treating infections caused by these pathogens .
Cytotoxic Effects
The cytotoxicity of this compound was assessed using various cancer cell lines. The compound showed promising results in inducing apoptosis in human pancreatic cancer cells (PANC-1), with an IC50 value of approximately 25 µM.
Cell Line | IC50 (µM) |
---|---|
PANC-1 | 25 |
MCF-7 | 30 |
HeLa | 35 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels, which can damage cellular components and trigger apoptosis.
- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer metabolism, contributing to its cytotoxic effects .
- Interaction with Cell Membranes : The structural properties allow it to interact with lipid membranes, potentially disrupting cellular integrity and function.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study conducted on pancreatic cancer models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized the need for further exploration into its pharmacokinetics and bioavailability .
- Another investigation focused on its antimicrobial properties revealed that formulations containing this compound could enhance the efficacy of conventional antibiotics against resistant strains .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Reactivity
The compound features a cyclopentene ring with a hydroxymethyl functional group, making it an effective electrophile. It participates in several addition reactions, including:
- Conjugate addition with organocopper nucleophiles
- Michael reactions with silyl enol ethers and siloxanes
- Diels-Alder cycloadditions
- Phosphoniosilylations .
These reactivity patterns enable the synthesis of complex organic molecules, contributing to its utility in both academic and industrial settings.
Organic Synthesis
2-(Hydroxymethyl)cyclopent-2-en-1-one serves as a building block in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions allows for the creation of complex structures that are often used in pharmaceuticals and agrochemicals.
Biochemical Studies
The compound's electrophilic nature suggests potential applications in biochemical pathways. It can be involved in the synthesis of biologically active molecules, aiding researchers in understanding metabolic processes and enzyme mechanisms.
Material Science
In material science, it can be utilized to develop novel polymers and materials due to its unique structure that allows for functionalization. This versatility is crucial for creating materials with specific properties tailored for applications in coatings, adhesives, and composites.
Case Study 1: Synthesis of Diketones
A study explored the use of this compound as an intermediate in synthesizing diketones through hydrogenation processes. The results indicated that varying reaction conditions significantly impacted yield and selectivity, showcasing its role as a key reagent in synthetic methodologies .
Case Study 2: Application in Drug Development
Research has demonstrated that derivatives of this compound exhibit promising biological activity, making them potential candidates for drug development. Specifically, modifications to the hydroxymethyl group have led to compounds with enhanced pharmacological profiles .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Organic Synthesis | Building block for complex organic compounds | Used in synthesizing diketones |
Biochemical Studies | Involvement in metabolic pathways | Aids in understanding enzyme mechanisms |
Material Science | Development of novel polymers and materials | Functionalized for specific applications |
Drug Development | Potential candidates for therapeutic agents | Enhanced biological activity through modifications |
Chemical Reactions Analysis
Conjugate Addition Reactions
The α,β-unsaturated ketone undergoes conjugate additions with nucleophiles:
-
Organocopper Reagents : Form substituted cyclopentanones via 1,4-addition .
-
Silyl Enol Ethers : Participate in Michael additions to generate siloxane derivatives under Lewis acid catalysis (e.g., BF₃·OEt₂) .
Diels-Alder Cycloadditions
The compound acts as a dienophile in [4+2] cycloadditions:
-
Reagents : Dienes like 1,3-butadiene or furans.
-
Products : Bicyclic or polycyclic systems with high stereoselectivity.
Example :
Phosphoniosilylation
The carbonyl group reacts with phosphoniosilylating agents (e.g., Me₃SiPPh₂):
Oxidation and Reduction
-
Oxidation : Using KMnO₄ or CrO₃ converts the hydroxymethyl group to a carboxylic acid, yielding 2-carboxycyclopent-2-en-1-one .
-
Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol, forming 2-(hydroxymethyl)cyclopent-2-en-1-ol .
Lactam Formation via Aubé Reaction
Under Lewis acid conditions (BF₃·OEt₂, HFIP), the compound reacts with azido alcohols to form cyclopentenoid lactams:
-
Mechanism : 1,3-Allylic rearrangement followed by intramolecular cyclization .
-
Yield : 40–60% for 1,2-substituted lactams (e.g., (±)-10 ) .
Derivatization with Aldehydes
Beyond formaldehyde, the Morita–Baylis–Hillman reaction extends to other aldehydes:
-
Examples : Benzaldehyde or cinnamaldehyde yield α-arylidene derivatives .
-
Applications : Building blocks for bioactive molecules (e.g., antiviral agents) .
Comparative Reactivity
Table 2: Reaction Outcomes with Different Electrophiles
Reaction Type | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Conjugate Addition | Organocopper nucleophile | 3-Substituted cyclopentanone | 70–85 |
Diels-Alder | 1,3-Butadiene, Δ | Bicyclic ketone | 65–80 |
Phosphoniosilylation | Me₃SiPPh₂, THF, −78°C | Silyl enol ether | 90 |
Stability and Handling
This compound’s versatility in conjugate additions, cycloadditions, and functional group transformations underscores its utility in organic synthesis and pharmaceutical applications. Experimental data highlight its efficiency in forming complex architectures under mild conditions .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(hydroxymethyl)cyclopent-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : A one-step conversion from 2-deoxy-D-glucose via acid-catalyzed cyclization is a validated route . Key parameters include temperature (optimal range: 80–100°C), solvent polarity (aqueous/organic biphasic systems), and catalyst choice (e.g., H₂SO₄ or Amberlyst-15). Yield optimization requires monitoring by HPLC or GC-MS to identify side products such as over-dehydrated derivatives .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar cyclopentenones?
- Methodological Answer :
- ¹H NMR : The hydroxymethyl group (-CH₂OH) exhibits a triplet at δ 3.5–4.0 ppm (coupled to adjacent protons), while the α,β-unsaturated ketone shows a deshielded vinyl proton at δ 6.0–6.5 ppm .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) and broad O-H stretch (~3400 cm⁻¹) confirm the enone and hydroxymethyl moieties .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 128.1 and fragment ions at m/z 85 (cyclopentenone ring) and m/z 43 (CH₂OH loss) .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in non-polar solvents (e.g., hexane). Aqueous solubility is pH-dependent, with improved solubility under basic conditions due to deprotonation of the hydroxymethyl group .
- Stability : Susceptible to keto-enol tautomerism and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent UV-induced degradation .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : The hydroxymethyl group acts as an electron-donating substituent, increasing the electron density of the α,β-unsaturated ketone and enhancing reactivity toward dienophiles. Kinetic studies using substituted dienes (e.g., 1,3-butadiene derivatives) show rate acceleration by 2–3× compared to unsubstituted cyclopentenone. Stereochemical outcomes (endo/exo selectivity) can be analyzed via X-ray crystallography of adducts .
Q. What strategies mitigate competing side reactions (e.g., polymerization) during catalytic hydrogenation of this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd/C or PtO₂ with controlled H₂ pressure (1–3 atm) to favor selective ketone reduction over polymerization .
- Additives : Introduce inhibitors like hydroquinone (0.1–1 mol%) to suppress radical-initiated side reactions .
- Temperature : Maintain reaction temperatures below 40°C to limit thermal degradation pathways .
Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for phase I reactions (e.g., hydroxylation at C3/C4 positions) using Gaussian or ORCA software .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify probable oxidation sites .
- In Vitro Validation : Use hepatic microsomes or recombinant CYP isoforms to confirm predicted metabolites via LC-MS/MS .
Q. What experimental evidence supports the role of this compound as a prostaglandin precursor?
- Methodological Answer :
- Synthetic Application : The compound undergoes stereoselective epoxidation (using mCPBA) followed by ring-opening with nucleophiles (e.g., thiols) to generate prostaglandin E₁ analogs. Key intermediates are characterized by X-ray diffraction to confirm stereochemistry .
- Biological Testing : In vitro assays (e.g., COX-2 inhibition) and in vivo models (rodent vasodilation studies) validate bioactivity .
Q. How do steric and electronic effects impact the regioselectivity of nucleophilic additions to this compound?
- Methodological Answer :
- Steric Effects : Bulky nucleophiles (e.g., tert-butyllithium) favor attack at the less hindered β-position (C3), confirmed by NOESY NMR .
- Electronic Effects : Electron-deficient nucleophiles (e.g., Grignard reagents) preferentially attack the α-carbon (C2) due to conjugation with the carbonyl group. Hammett plots correlate substituent effects with reaction rates .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 40°C vs. 136°C)?
- Methodological Answer : Discrepancies arise from polymorphism or residual solvent in crystallized samples. Differential Scanning Calorimetry (DSC) under controlled heating rates (5°C/min) and X-ray Powder Diffraction (XRPD) can identify polymorphic forms . Purification via recrystallization (ethanol/water) reduces solvent retention .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures .
- Spill Management : Neutralize with 10% sodium bicarbonate solution and adsorb with vermiculite .
- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ > 2000 mg/kg in rodents) and skin sensitization (LLNA assay) .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopentenones
Substituent Effects on Physical Properties
The physicochemical properties of cyclopentenones are highly dependent on substituent type, position, and size. Key comparisons include:
- Polarity and Solubility : The hydroxymethyl group in the target compound increases polarity and water solubility compared to alkyl-substituted analogs (e.g., 3-ethyl or trimethyl derivatives) .
- Melting Points: Bulky or non-polar substituents (e.g., phenyl, ethyl) reduce packing efficiency and melting points.
Chemical Reactivity and Functionalization
- α,β-Unsaturated Ketone Reactivity: The electrophilic enone system in this compound facilitates Michael additions and Diels-Alder reactions, similar to other cyclopentenones like 3-methyl-2-(triethylgermyl)pentyl derivatives .
- Hydroxymethyl Group : Unlike methyl or ethyl substituents, the hydroxymethyl group can undergo oxidation to a carboxylic acid or participate in esterification, expanding its utility in derivatization .
Structural and Crystallographic Insights
- Hydrogen Bonding: The hydroxymethyl group promotes intermolecular H-bonding, enhancing crystal packing density compared to non-polar analogs. However, excessive H-bonding (e.g., in odd-numbered aliphatic chains) may introduce repulsive H···H interactions, reducing stability—a phenomenon observed in benzyl alcohol derivatives .
- Steric Effects: Bulky substituents (e.g., phenyl in 4-hydroxy-2-methyl-3-phenyl derivatives) distort the cyclopentenone ring, affecting reactivity and interaction with biological targets .
Preparation Methods
Preparation Methods of 2-(Hydroxymethyl)cyclopent-2-en-1-one
Synthetic Routes
Several synthetic routes have been reported for preparing this compound, with variations depending on starting materials, catalysts, and reaction conditions.
From 3-Hydroxymethyl-2-methylfuran
One common approach involves the transformation of 3-hydroxymethyl-2-methylfuran into the racemic mixture of this compound. This method typically proceeds via acid-catalyzed ring rearrangement and oxidation steps, enabling the formation of the cyclopentenone ring with the hydroxymethyl substituent at position 2.
From (–)-Quinic Acid
An enantioselective synthesis route starts from (–)-quinic acid, a chiral natural product, to obtain the (4R)-isomer of this compound. This method leverages the stereochemistry of quinic acid and involves selective oxidation and ring contraction steps. It is particularly useful for applications requiring enantiomerically pure material.
Acid-Catalyzed Cyclization of 2-Deoxy-D-Glucose
A validated synthetic route involves the acid-catalyzed cyclization of 2-deoxy-D-glucose. This one-step conversion uses acidic catalysts such as sulfuric acid or solid acid resins like Amberlyst-15 under controlled temperature conditions (80–100°C). The reaction proceeds via dehydration and ring closure to yield the target compound. Optimization of solvent polarity (aqueous or biphasic systems) and reaction monitoring by HPLC or GC-MS is essential to maximize yield and minimize side products such as over-dehydrated derivatives.
Industrial Production
In industrial settings, the synthesis of this compound is scaled up with optimized reaction parameters to ensure high yield and purity. Although specific proprietary details are often undisclosed, the industrial process typically involves:
- Use of robust acid catalysts for ring formation
- Controlled temperature and solvent systems to favor selective cyclization
- Purification steps such as crystallization or chromatography to achieve product specifications
Patented Processes
Patent literature describes processes for preparing aminoalcohol derivatives related to cyclopentene compounds, which include transformations of hydroxymethyl-substituted cyclopentenones. These methods involve selective functional group transformations under mild conditions, expanding the synthetic utility of this compound as an intermediate.
Reaction Conditions and Optimization
Parameter | Typical Conditions | Notes |
---|---|---|
Catalyst | Sulfuric acid, Amberlyst-15 resin | Acid strength affects cyclization rate |
Temperature | 80–100°C | Higher temps may cause side reactions |
Solvent | Aqueous or biphasic (water/organic) | Solvent polarity influences yield |
Reaction time | Several hours | Monitored by HPLC or GC-MS |
Purification | Crystallization, chromatography | Necessary to remove side products |
Optimization of these parameters is crucial to maximize the yield of this compound and minimize by-products, which can include over-dehydrated or polymerized species.
Analytical Characterization in Preparation
To ensure the identity and purity of this compound, several spectroscopic techniques are employed during and after synthesis:
Technique | Characteristic Features | Purpose |
---|---|---|
¹H NMR | Triplet at δ 3.5–4.0 ppm (hydroxymethyl protons), vinyl proton at δ 6.0–6.5 ppm | Confirms hydroxymethyl and enone moieties |
IR Spectroscopy | Strong carbonyl stretch ~1700 cm⁻¹, broad O-H stretch ~3400 cm⁻¹ | Verifies carbonyl and hydroxyl groups |
Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 128.1; fragments at m/z 85 and 43 | Confirms molecular weight and fragmentation pattern |
These techniques are essential for monitoring the reaction progress and verifying the final product's structure and purity.
Summary Table of Preparation Methods
Method | Starting Material | Key Reaction Steps | Advantages | Limitations |
---|---|---|---|---|
From 3-hydroxymethyl-2-methylfuran | 3-Hydroxymethyl-2-methylfuran | Acid-catalyzed rearrangement and oxidation | Straightforward, accessible precursors | Racemic mixture produced |
From (–)-quinic acid | (–)-Quinic acid | Selective oxidation and ring contraction | Enantiomerically pure product | More complex, costly starting material |
Acid-catalyzed cyclization | 2-Deoxy-D-glucose | Acid-catalyzed dehydration and ring closure | One-step, scalable | Requires careful control of conditions |
Properties
IUPAC Name |
2-(hydroxymethyl)cyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-5-2-1-3-6(5)8/h2,7H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTFESRTIZHRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316840 | |
Record name | 2-(Hydroxymethyl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68882-71-3 | |
Record name | NSC307234 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Hydroxymethyl)cyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)cyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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